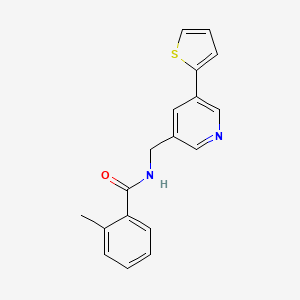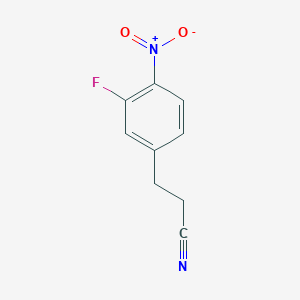
3-(3-Fluoro-4-nitrophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-nitrophenyl)propanenitrile, also known as FNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPP is a nitrile derivative that is widely used in the synthesis of organic compounds, particularly in the pharmaceutical industry.
科学的研究の応用
Crystal Structure Analysis
Research on compounds structurally related to 3-(3-Fluoro-4-nitrophenyl)propanenitrile has contributed to the understanding of crystal structures and their stabilization mechanisms. For example, studies on 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and its derivatives have elucidated the role of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing crystal structures (Sharma et al., 2014).
Antimicrobial Applications
Synthesized derivatives of 3-(3-Fluoro-4-nitrophenyl)propanenitrile have been evaluated for their antimicrobial properties. A study on 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles demonstrated potent antimicrobial activity against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2017).
Radiochemical Synthesis
In the field of radiochemistry, derivatives of 3-(3-Fluoro-4-nitrophenyl)propanenitrile have been used in the synthesis of radiopharmaceuticals. The synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) demonstrates the application of these compounds in preparing imaging agents for neurological studies (Klok et al., 2006).
Electrolytes for Lithium-Ion Batteries
The research on nitrile-functionalized glyme compounds related to 3-(3-Fluoro-4-nitrophenyl)propanenitrile has led to the development of safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety, better wettability to separator and electrodes, and improved electrochemical performances, indicating the importance of such compounds in advancing battery technology (Liu et al., 2016).
Biocompatible Polymers
In another study, biocompatible terpolymers incorporating a monomer structurally similar to 3-(3-Fluoro-4-nitrophenyl)propanenitrile were synthesized for applications in biomedical imaging, sensing, and as security inks. These polymers, designed for three-in-one applications, exhibit aggregation-enhanced emissions and excellent biocompatibility, underscoring the versatility of fluoro-nitrophenyl functional groups in polymer science (Mahapatra et al., 2020).
特性
IUPAC Name |
3-(3-fluoro-4-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-8-6-7(2-1-5-11)3-4-9(8)12(13)14/h3-4,6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXXAMVHDXPHCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-nitrophenyl)propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)
![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2398475.png)
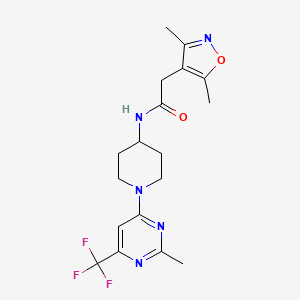
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2398478.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2398480.png)
![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)
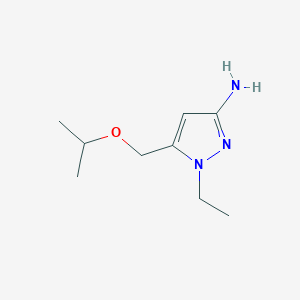
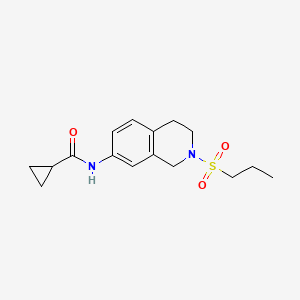
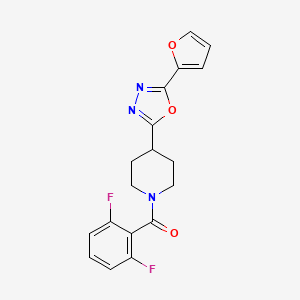
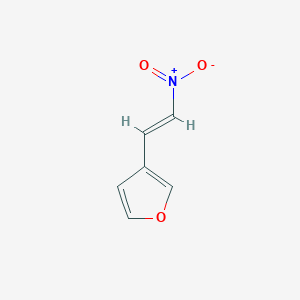
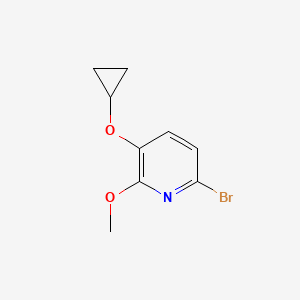
![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2398494.png)
